molecular formula C15H12N2OS B3020246 N-(benzo[d]thiazol-6-yl)-3-methylbenzamide CAS No. 922966-47-0

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide

Cat. No.: B3020246
CAS No.: 922966-47-0
M. Wt: 268.33
InChI Key: OJZOOIGLPXLDJT-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones .

Scientific Research Applications

Biological Activity

N-(benzo[d]thiazol-6-yl)-3-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This structural feature is significant as it influences the compound's biological interactions and therapeutic potential.

The compound exhibits its biological effects primarily through interactions with specific enzymes and pathways:

  • Acetylcholinesterase (AChE) Inhibition : this compound has been shown to inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease .
  • Monoamine Oxidase B (MAO-B) Inhibition : The compound also inhibits MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound may help increase dopamine levels, potentially aiding in the management of neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

  • Induction of Apoptosis : Studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells by activating procaspase-3, which is critical for programmed cell death. This pathway is essential for eliminating cancerous cells .
  • In Vitro Studies : Compounds structurally related to this compound have shown potent anticancer activity against various cancer cell lines, including those resistant to conventional therapies. For instance, specific derivatives exhibited IC50 values as low as 5.2 μM against U937 cells, indicating strong cytotoxic effects .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : The compound has demonstrated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies reported inhibition zones ranging from 9 mm to 17 mm against various bacterial strains at concentrations of 100 µg/mL .

Table: Summary of Biological Activities

Activity Target/Effect IC50 Value/Zone of Inhibition
AChE InhibitionEnhances cholinergic transmissionIC50 not specified
MAO-B InhibitionIncreases dopamine levelsIC50 not specified
Anticancer (U937 cells)Induces apoptosis5.2 μM
Antibacterial (S. aureus)Bacterial growth inhibition14 mm (at 100 µg/mL)
Antibacterial (E. coli)Bacterial growth inhibition16 mm (at 100 µg/mL)

Applications in Medicine and Industry

This compound shows promise in various applications:

  • Neurodegenerative Diseases : Due to its AChE and MAO-B inhibitory activities, this compound is being investigated for potential use in treating Alzheimer's disease and other neurodegenerative disorders.
  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Agents : The compound's antibacterial properties suggest potential applications in developing new antibiotics.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-13-14(8-12)19-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZOOIGLPXLDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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